1,3,6-trimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3,6-Trimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, leading to the formation of the pyrazolopyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,6-Trimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- N-phenyl-3-methyl-5-amino-pyrazole
Uniqueness
1,3,6-Trimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group and the carboxamide functionality differentiates it from other pyrazolopyridine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-13-7-5-6-8-16(13)12-27-10-9-18(25-27)23-21(28)17-11-14(2)22-20-19(17)15(3)24-26(20)4/h5-11H,12H2,1-4H3,(H,23,25,28) |
InChI Key |
AFODETLNXJFCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C)C |
Origin of Product |
United States |
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